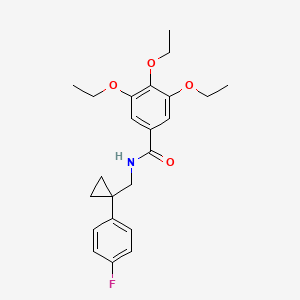![molecular formula C21H14N4O4S B2796952 2-[5-(2-Nitrophenyl)furan-2-yl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 489400-08-0](/img/structure/B2796952.png)
2-[5-(2-Nitrophenyl)furan-2-yl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(2-Nitrophenyl)furan-2-yl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C21H14N4O4S and its molecular weight is 418.43. The purity is usually 95%.
BenchChem offers high-quality 2-[5-(2-Nitrophenyl)furan-2-yl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[5-(2-Nitrophenyl)furan-2-yl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Characterization and Enzyme Inhibition
Research has demonstrated the structural insights of dihydropyrimidine-5-carbonitrile derivatives, emphasizing their potential as dihydrofolate reductase (DHFR) inhibitors. Al-Wahaibi et al. (2021) describe the structural characterization of three 2,4-disubstituted dihydropyrimidine-5-carbonitrile derivatives through X-ray diffraction analysis, revealing an L-shaped conformation and potential inhibitory activity against human DHFR enzyme, which is crucial for understanding their mechanism of action at the molecular level (Al-Wahaibi et al., 2021).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor potential of novel heterocycles employing tetrahydropyrimidine-5-carbonitrile has been explored. Ramadan et al. (2019) synthesized a pyrimidinethione derivative and reported its promising results in antitumor and antimicrobial activity evaluation, which opens avenues for the development of new therapeutic agents (Ramadan et al., 2019).
Synthesis of Novel Derivatives
The synthesis of new pyrimidine selanyl derivatives has been studied, contributing to the expansion of chemically diverse molecules for further biological evaluation. Alshahrani et al. (2018) focused on preparing a series of tetrahydropyrimidine derivatives, demonstrating the versatility of this chemical framework in synthesizing novel compounds with potential biological activities (Alshahrani et al., 2018).
Antiprotozoal Agents
Dicationic imidazo[1,2-a]pyridines, including derivatives of the mentioned compound, have been identified as potent antiprotozoal agents. Ismail et al. (2004) synthesized and evaluated the biological activity of these compounds, highlighting their effectiveness against T. b. rhodesiense and P. falciparum, which are responsible for sleeping sickness and malaria, respectively. This research presents significant contributions to the development of new treatments for protozoal infections (Ismail et al., 2004).
Corrosion Inhibition
The application of quinoline-3-carbonitrile derivatives as corrosion inhibitors on mild steel in acidic media was investigated by Wazzan (2017), revealing their potential in protecting metals against corrosion. This study bridges the gap between organic chemistry and material science, showcasing the versatility of tetrahydropyrimidine derivatives (Wazzan, 2017).
Propriétés
IUPAC Name |
2-[5-(2-nitrophenyl)furan-2-yl]-6-oxo-3-phenyl-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O4S/c22-12-15-20(26)23-19(24(21(15)30)13-6-2-1-3-7-13)18-11-10-17(29-18)14-8-4-5-9-16(14)25(27)28/h1-11,19,30H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAMRNHGUQACOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(NC(=O)C(=C2S)C#N)C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Mercapto-2-(5-(2-nitrophenyl)furan-2-yl)-4-oxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

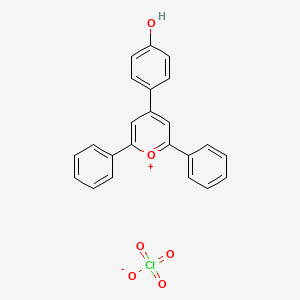
![2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2796874.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine](/img/structure/B2796875.png)
![5-((3-chlorobenzyl)thio)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2796876.png)
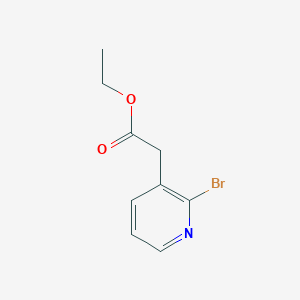
![(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B2796879.png)


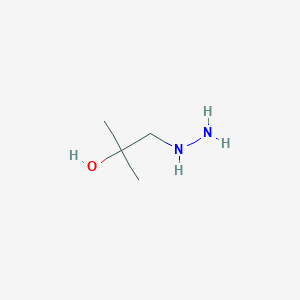
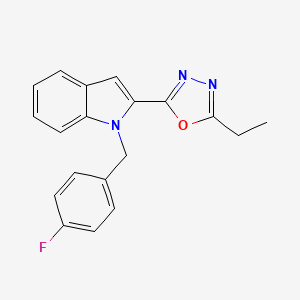
![1-Chloro-4-[4-(4-chlorophenyl)sulfonylbutylsulfonyl]benzene](/img/structure/B2796887.png)
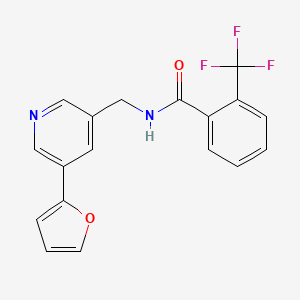
![9-Methoxy-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2796891.png)
